Demelverine vs. Papaverine: Direct In Vivo Spasmolytic Potency Comparison
In animal studies, Demelverine exhibited a 2- to 3-fold higher spasmolytic potency compared to its parent compound, Papaverine [1]. This quantitative difference indicates Demelverine may be a more effective research tool for inducing smooth muscle relaxation in vivo, requiring a lower dose to achieve a comparable or greater effect.
| Evidence Dimension | Spasmolytic potency |
|---|---|
| Target Compound Data | 2- to 3-fold higher potency |
| Comparator Or Baseline | Papaverine (baseline = 1) |
| Quantified Difference | 2x - 3x |
| Conditions | In vivo animal experiments |
Why This Matters
This demonstrates a clear, quantifiable improvement in potency over the structural parent, justifying its selection for studies requiring robust myotropic relaxation with potentially lower dosing.
- [1] Arendt R. Spasman: Wiederentdecktes Spasmolytikum. Deutsches Ärzteblatt. 1997;94(51-52):A-3456. View Source
